molecular formula C11H21NO B13197655 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane

9-Ethyl-1-oxa-4-azaspiro[5.5]undecane

Cat. No.: B13197655
M. Wt: 183.29 g/mol
InChI Key: DVXLFEBATROBMX-UHFFFAOYSA-N
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Description

9-Ethyl-1-oxa-4-azaspiro[5.5]undecane is a spirocyclic compound characterized by its unique structural framework, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is part of a broader class of spirocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities .

Preparation Methods

The synthesis of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane can be achieved through various synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. Another approach involves the olefin metathesis reaction using a Grubbs catalyst, although this method is more complex and expensive .

Chemical Reactions Analysis

9-Ethyl-1-oxa-4-azaspiro[5.5]undecane undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 9-Ethyl-1-oxa-4-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the function of this transporter protein, which is essential for the survival of Mycobacterium tuberculosis . This inhibition can lead to the death of the bacterial cells, making it a potent antituberculosis agent.

Comparison with Similar Compounds

9-Ethyl-1-oxa-4-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

9-ethyl-1-oxa-4-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21NO/c1-2-10-3-5-11(6-4-10)9-12-7-8-13-11/h10,12H,2-9H2,1H3

InChI Key

DVXLFEBATROBMX-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2(CC1)CNCCO2

Origin of Product

United States

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